4-Fluoro-2-(trifluoromethyl)benzoic acid

説明

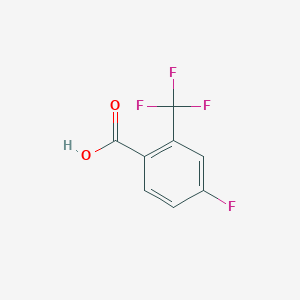

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHPDXOIGLHXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350849 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141179-72-8 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid?

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative that serves as a crucial intermediate in organic synthesis and pharmaceutical chemistry.[1] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules in drug discovery, such as enhanced metabolic stability and lipophilicity.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its identification and physical characteristics.

Table 1: Identifiers and Chemical Formula

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 141179-72-8[4] |

| Molecular Formula | C₈H₄F₄O₂[4] |

| Molecular Weight | 208.11 g/mol [4] |

| InChI Key | JUHPDXOIGLHXTC-UHFFFAOYSA-N[4] |

| SMILES String | OC(=O)c1ccc(F)cc1C(F)(F)F |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow needle-like solid[1] |

| Melting Point | 121-124 °C[5] |

| Boiling Point | 239.0 ± 40.0 °C (Predicted)[5] |

| pKa | 3.17 ± 0.36 (Predicted)[5] |

| Solubility | Soluble in Methanol[1][5] |

Synthesis Protocol

The synthesis of this compound can be achieved through a Grignard reaction, as detailed below.

Experimental Methodology:

-

Grignard Reagent Preparation:

-

Add magnesium powder and a small amount of iodine to a dried reaction flask under a nitrogen atmosphere.[1]

-

Introduce anhydrous tetrahydrofuran and 2-bromo-5-fluorotrifluoromethylbenzene into the reaction system.[1]

-

Heat the mixture to reflux and stir for 2 hours to facilitate the formation of the Grignard reagent.[1]

-

-

Carboxylation:

-

Work-up and Purification:

Chemical Reactivity and Applications

This compound is a versatile intermediate primarily utilized in organic synthesis and for the preparation of drug molecules and fragrances.[1]

Key Chemical Reactions:

-

Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or borane.[1]

-

Esterification: It undergoes condensation reactions with alcohols under acidic conditions to form the corresponding esters.[1]

-

Acyl Chloride Formation: The compound can be converted to its acyl chloride by reacting with oxalyl chloride in dichloromethane with a catalytic amount of dimethylformamide.[1]

Role in Drug Discovery:

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[6] For instance, it has been utilized in the development of benzazepinone-based Nav1.7 sodium channel blockers, which are potential treatments for neuropathic pain.[7] The incorporation of the trifluoromethyl group is a key strategy in modern drug design to enhance pharmacological profiles.[3]

Spectroscopic Data

Various spectroscopic data are available for the characterization of this compound, including GC/MS, FTIR, and NMR spectra.[4][8][9] This information is crucial for confirming the identity and purity of the compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word |

| Skin Irritation | H315: Causes skin irritation[7] | Warning[7] |

| Eye Irritation | H319: Causes serious eye irritation[7] | Warning[7] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[7] | Warning[7] |

Table 4: Personal Protective Equipment and Storage

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves[7] |

| Storage | Sealed in a dry place at room temperature[5] |

| Storage Class Code | 11 - Combustible Solids[7] |

Precautionary Statements:

Users should wash hands and any exposed skin thoroughly after handling.[10] Avoid breathing dust and use only in a well-ventilated area.[10] In case of contact with skin, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 141179-72-8,this compound,chinese supplier,C8H4F4O2,EINECS 256-495-9 [chembuying.com]

- 6. ossila.com [ossila.com]

- 7. 4-氟-2-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.com [fishersci.com]

4-Fluoro-2-(trifluoromethyl)benzoic acid chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid.[1] Its structure features a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a carboxylic acid group.

IUPAC Name: this compound.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O₂ | [2] |

| Molecular Weight | 208.11 g/mol | [3] |

| CAS Number | 141179-72-8 | [3] |

| Appearance | Light yellow needle-like solid | [1] |

| Melting Point | 121-124 °C | [3] |

| Solubility | Good solubility in methanol | [1] |

| InChI Key | JUHPDXOIGLHXTC-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features/Notes | Reference |

| FTIR | Available through spectral databases. | [4] |

| ¹³C NMR | Data available for ester derivatives. | [5][6] |

| Mass Spectrometry | GC-MS data is publicly available. | [2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the formation of a Grignard reagent followed by carboxylation.[1]

Materials:

-

2-Bromo-5-fluorotrifluoromethylbenzene

-

Magnesium powder

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (for workup)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Add magnesium powder and a small crystal of iodine to a flame-dried reaction flask equipped with a reflux condenser and a dropping funnel.

-

Purge the system with nitrogen gas.

-

Add anhydrous THF to the flask.

-

Dissolve 2-bromo-5-fluorotrifluoromethylbenzene in anhydrous THF and add it dropwise to the magnesium suspension to initiate the Grignard reaction.

-

Heat the mixture to reflux and stir for 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice (solid CO₂) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then quench with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization.

Conversion to Acyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride, a key intermediate for amide and ester synthesis.

Materials:

-

This compound

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Nitrogen gas

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane in a reaction flask under a nitrogen atmosphere.

-

Add a few drops of DMF as a catalyst.

-

Add oxalyl chloride (1.05 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-fluoro-2-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly as a scaffold for introducing fluorinated moieties that can enhance metabolic stability, binding affinity, and bioavailability.

Synthesis of Nav1.7 Sodium Channel Blockers

The voltage-gated sodium channel Nav1.7 is a key target for the development of novel analgesics for the treatment of chronic pain.[7] this compound has been utilized in the synthesis of benzazepinone-based Nav1.7 blockers.[3]

The general workflow for the incorporation of this compound into a potential Nav1.7 inhibitor is depicted below.

Caption: Workflow for the synthesis of a Nav1.7 blocker and its mechanism of action.

Development of GPR35 Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cardiovascular disease, making it an attractive therapeutic target.[8] The structural motifs derived from this compound can be incorporated into ligands designed to activate GPR35.

The diagram below illustrates a generalized signaling pathway for GPR35 and the role of synthetic agonists.

Caption: Generalized GPR35 signaling pathway activated by a synthetic agonist.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a desirable building block for the synthesis of complex molecules with tailored biological activities. Its demonstrated utility in the development of Nav1.7 blockers and GPR35 agonists highlights its importance in medicinal chemistry and the ongoing search for new therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-フルオロ-2-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)benzoic Acid (CAS 141179-72-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 141179-72-8, chemically known as 4-Fluoro-2-(trifluoromethyl)benzoic acid. This fluorinated aromatic carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct properties that are of significant interest in medicinal chemistry and material science.[1][3] This document summarizes its core physicochemical data, details relevant experimental protocols, and provides workflow diagrams for key procedures.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 141179-72-8 |

| IUPAC Name | This compound[4] |

| Molecular Formula | C8H4F4O2[5] |

| Molecular Weight | 208.11 g/mol [4] |

| SMILES | O=C(O)C1=CC=C(F)C=C1C(F)(F)F[5] |

| InChI Key | JUHPDXOIGLHXTC-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Physical Properties

| Property | Value | Source |

| Melting Point | 121-124 °C | [6][7][8] |

| Boiling Point (Predicted) | 239.0 ± 40.0 °C | [6] |

| Density (Estimated) | 1.4412 g/cm³ | [6] |

| Appearance | White to off-white powder or crystals | [3] |

| Solubility | Soluble in Methanol | [6] |

Computed Physicochemical Descriptors

| Descriptor | Value | Source |

| pKa (Predicted) | 3.17 ± 0.36 | [6] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4][5] |

| Molar Refractivity | 38.36 m³/mol | [5] |

| Number of Heavy Atoms | 14 | [5] |

| Number of Aromatic Heavy Atoms | 6 | [5] |

| Fraction Csp3 | 0.12 | [5] |

| Number of Rotatable Bonds | 2 | [5] |

| Number of H-bond Acceptors | 6 | [5] |

| Number of H-bond Donors | 1 | [5] |

Lipophilicity (LogP)

| Method | Value | Source |

| iLOGP | 1.32 | [5] |

| XLOGP3 | 2.43 | [5] |

| WLOGP | 4.12 | [5] |

| MLOGP | 3.09 | [5] |

| SILICOS-IT | 2.69 | [5] |

| Consensus LogP | 2.73 | [5] |

Experimental Protocols

This section outlines the general methodologies for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a capillary tube to a height of 1-2 mm.[5][9] The tube is then tapped gently to pack the sample at the bottom.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[2]

References

- 1. asianpubs.org [asianpubs.org]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. byjus.com [byjus.com]

Technical Guide: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key intermediate in organic and pharmaceutical chemistry. The focus of this document is on its melting and boiling points, supported by experimental context and data presentation.

Introduction

This compound (CAS No. 141179-72-8) is a substituted benzoic acid derivative. Its structural features, including a fluorine atom and a trifluoromethyl group, make it a valuable building block in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents.[1] A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its handling, purification, and application in various synthetic protocols.

Physicochemical Data

The key physical and chemical identifiers for this compound are summarized in the table below. This data is essential for laboratory use, safety assessments, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 141179-72-8 | |

| Molecular Formula | C₈H₄F₄O₂ | [2][3] |

| Molecular Weight | 208.11 g/mol | [2][3] |

| Melting Point | 121-124 °C (lit.) | [2] |

| Boiling Point | Not reported | |

| Appearance | Light yellow needle-like solid | [1] |

Experimental Protocols: Melting Point Determination

While the specific experimental setup used to determine the cited literature value is not detailed, a standard and widely accepted methodology for determining the melting point of a solid organic compound like this compound is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula and watch glass

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered to ensure uniform packing.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to allow the sample to fall to the sealed bottom.

-

Apparatus Setup: The loaded capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. A rapid initial heating can be used to quickly reach a temperature about 15-20 °C below the expected melting point.

-

Observation and Recording: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. The observed range of 121-124 °C for this compound indicates a relatively pure substance.[2]

Workflow for Physical Property Determination

The logical flow for characterizing the primary physical properties of a solid organic compound is illustrated in the diagram below. This workflow outlines the decision-making process based on the compound's state and thermal stability.

Caption: Logical workflow for determining the physical properties of a solid organic compound.

References

An In-depth Technical Guide to Determining the Solubility of 4-Fluoro-2-(trifluoromethyl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is crucial for its purification, formulation, and use in various chemical reactions. Solubility is a fundamental physicochemical property that dictates the bioavailability of a drug candidate and influences process parameters in chemical manufacturing. This guide presents a standard and accessible method for determining this critical parameter.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The absence of this data necessitates experimental determination to support research and development activities. The following sections provide a detailed protocol to obtain this data.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| [Data to be determined experimentally] | |||

| [Example: Acetone] | [Example: 25] | [Record experimental value] | [Calculate based on experimental value] |

| [Example: Ethanol] | [Example: 25] | [Record experimental value] | [Calculate based on experimental value] |

| [Example: Dichloromethane] | [Example: 25] | [Record experimental value] | [Calculate based on experimental value] |

| [Example: Toluene] | [Example: 25] | [Record experimental value] | [Calculate based on experimental value] |

| [Example: Ethyl Acetate] | [Example: 25] | [Record experimental value] | [Calculate based on experimental value] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] It involves preparing a saturated solution, separating a known amount of the solution, removing the solvent by evaporation, and weighing the remaining solid solute.

3.1. Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., acetone, ethanol, dichloromethane, toluene, ethyl acetate)

-

Analytical balance (accurate to at least 0.1 mg)

-

Conical flasks or vials with stoppers

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or vials

-

Pipettes (volumetric or micropipettes)

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled bath or shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[1] The time required may vary depending on the solvent and the solute. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when consecutive measurements yield the same solubility value.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette or a syringe fitted with a filter. Filtration is crucial to ensure that no solid particles are transferred.

-

-

Solvent Evaporation:

-

Dispense the collected saturated solution into a pre-weighed evaporating dish or vial.

-

Record the combined weight of the dish and the solution.

-

Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute (the melting point of this compound is 121-124 °C), or under vacuum for faster and gentler drying.[1][4]

-

-

Weighing the Solute:

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the evaporating dish containing the dry solute.

-

Repeat the drying and weighing process until a constant weight is obtained, indicating that all the solvent has evaporated.[1][4]

-

3.3. Data Calculation

-

Weight of the empty evaporating dish: W₁

-

Weight of the evaporating dish + saturated solution: W₂

-

Weight of the evaporating dish + dry solute: W₃

-

Weight of the solute: W_solute = W₃ - W₁

-

Weight of the solvent: W_solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent): (W_solute / W_solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL) = Solubility ( g/100 g) x Density (g/mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Experimental workflow for solubility determination via the gravimetric method.

Conclusion

While published quantitative solubility data for this compound in organic solvents is scarce, this guide provides a robust and detailed experimental protocol for its determination using the gravimetric method. By following this procedure, researchers in drug development and other scientific fields can reliably generate the necessary data to advance their work. Accurate solubility data is indispensable for informed decisions in process development, formulation design, and preclinical studies.

References

4-Fluoro-2-(trifluoromethyl)benzoic acid safety, handling, and storage information

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS RN: 141179-72-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and research professionals.

Chemical Identification and Properties

This compound is a substituted benzoic acid derivative. It is a solid at room temperature and is used in the synthesis of various chemical compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H4F4O2 | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 121-124 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in DMSO and Methanol. Water solubility information is not readily available. | [3] |

| Vapor Pressure | Not available | |

| Flash Point | Not applicable |

Safety and Hazard Information

This chemical is classified as hazardous. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Incompatible Materials:

-

Strong bases

-

Strong oxidizing agents

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system to control dust.

-

Ensure safety showers and emergency eye wash stations are readily available in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield may be necessary for splash-prone activities.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use. Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. A dust mask (type N95 or better) is recommended when handling the solid form to avoid inhaling dust.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

-

Contaminated clothing should be removed and washed before reuse.

Caption: Safe Handling Workflow for this compound.

Storage Procedures

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated area.

-

Incompatible Materials: Store away from strong bases and strong oxidizing agents.

Caption: Proper Storage Protocol for this compound.

Emergency and First-Aid Procedures

In case of exposure or a spill, follow these procedures.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical advice/attention if you feel unwell. |

Source:

Spill Response

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3.2).

-

Avoid generating dust.

-

Sweep or shovel the spilled material into an appropriate container for disposal.

-

Avoid release to the environment.

Experimental Protocols for Hazard Assessment

Detailed experimental data for this compound is not publicly available. The hazard classifications are typically determined through standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Corrosion (OECD 439)

This in vitro test uses reconstructed human epidermis to assess the potential of a chemical to cause skin irritation. The test chemical is applied to the tissue surface. Cell viability is then measured, and a reduction in viability below a certain threshold indicates an irritant potential.

Acute Eye Irritation/Corrosion (OECD 492)

Another in vitro method using reconstructed human cornea-like epithelium. The test chemical is applied, and cell viability is measured. A decrease in viability below a specific level suggests the chemical is an eye irritant.

Acute Inhalation Toxicity (OECD 436)

This test evaluates the toxicity of a substance when inhaled. Animals are exposed to the substance at a specific concentration for a defined period. The study observes for mortality and clinical signs of toxicity. This type of study would inform the "May cause respiratory irritation" classification.

References

- 1. This compound | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [m.chemicalbook.com]

- 4. 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Analysis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-Fluoro-2-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, supported by comprehensive experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted and observed chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 13.0 | Broad Singlet | - | COOH |

| ~8.10 | Doublet of Doublets | J ≈ 8.8, 5.5 Hz | H-6 |

| ~7.65 | Doublet of Doublets | J ≈ 8.8, 2.5 Hz | H-5 |

| ~7.50 | Triplet of Doublets | J ≈ 8.8, 2.5 Hz | H-3 |

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~164 (d, J ≈ 255 Hz) | C-4 |

| ~134 (d, J ≈ 9 Hz) | C-6 |

| ~131 (q, J ≈ 30 Hz) | C-2 |

| ~125 (q, J ≈ 275 Hz) | CF₃ |

| ~120 (d, J ≈ 25 Hz) | C-5 |

| ~118 (d, J ≈ 21 Hz) | C-3 |

| ~115 (d, J ≈ 4 Hz) | C-1 |

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62 | Singlet | CF₃ |

| ~ -108 | Multiplet | Ar-F |

Note: Predicted values are based on spectral data of analogous compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration. Chemical shifts are referenced to CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, trifluoromethyl, and fluoroaromatic moieties.[1]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (Aromatic ring) |

| 1200-1350 | Strong | C-F stretch (Trifluoromethyl group) |

| 1100-1250 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1100 | Medium | C-F stretch (Aromatic fluorine) |

| 800-900 | Medium | C-H bend (Aromatic ring) |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2.1.2. Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Spectral Width: A range appropriate for organofluorine compounds (e.g., -50 to -250 ppm).

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

2.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the solvent peak. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

-

Integration and Peak Picking: Integrate the signals to determine the relative ratios of protons and identify the chemical shifts of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background Scan: Perform a background scan with an empty sample holder or a pure KBr pellet.

-

Sample Scan: Place the sample pellet in the holder and acquire the spectrum.

-

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

2.2.3. Data Processing

-

Background Subtraction: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

-

Peak Picking: Identify the wavenumbers of the major absorption bands.

-

Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and materials science. This document details its discovery and history, physical and chemical properties, key synthetic methods with detailed experimental protocols, and its applications.

Introduction and Historical Context

This compound, with the CAS Registry Number 141179-72-8, is a halogenated aromatic carboxylic acid. The strategic placement of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzoic acid scaffold imparts unique electronic properties and metabolic stability to molecules incorporating this moiety.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 141179-72-8 | PubChem |

| Molecular Formula | C₈H₄F₄O₂ | PubChem |

| Molecular Weight | 208.11 g/mol | PubChem |

| Appearance | White to light yellow crystalline solid | Commercial Suppliers |

| Melting Point | 121-124 °C | Commercial Suppliers |

| IUPAC Name | This compound | PubChem |

| InChI | InChI=1S/C8H4F4O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11,12)/h1-3H,(H,13,14) | PubChem |

| InChIKey | JUHPDXOIGLHXTC-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)C(=O)O | PubChem |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data Points | Source |

| ¹H NMR | Spectral data available. | PubChem |

| ¹³C NMR | Spectral data available. | PubChem |

| Infrared (IR) | Spectral data available. | PubChem |

| Mass Spectrometry | Spectral data available. | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the carboxylation of a Grignard reagent derived from a halogenated precursor. A detailed experimental protocol for a representative synthesis is provided below.

Synthesis via Grignard Reaction

This synthetic route involves the formation of a Grignard reagent from 2-bromo-5-fluorobenzotrifluoride, followed by its reaction with carbon dioxide.

Experimental Protocol:

-

Step 1: Grignard Reagent Formation

-

To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Heat the flask gently under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool and add anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-bromo-5-fluorobenzotrifluoride (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.

-

The reaction is initiated, which is evident by a gentle reflux. Maintain the reaction at reflux for 2 hours after the addition is complete to ensure full formation of the Grignard reagent.

-

-

Step 2: Carboxylation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 2 with 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the favorable properties imparted by the fluoro and trifluoromethyl substituents.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The fluorine and trifluoromethyl groups can enhance drug efficacy by improving metabolic stability, increasing lipophilicity (which can aid in cell membrane permeability), and modulating the electronic nature of the molecule to improve binding to biological targets.

-

Agrochemical Development: Similar to its role in pharmaceuticals, the incorporation of this fluorinated benzoic acid into potential agrochemicals can lead to enhanced potency, stability, and bioavailability of herbicides, insecticides, and fungicides.

-

Materials Science: Fluorinated organic molecules are of interest in materials science for applications in areas such as liquid crystals and polymers, where their unique electronic and physical properties can be exploited.

Caption: Key application areas of the title compound.

Conclusion

This compound is a synthetically versatile and valuable building block. Its unique substitution pattern provides a powerful tool for chemists to fine-tune the properties of target molecules in drug discovery, agrochemical research, and materials science. The synthetic route via Grignard carboxylation is a reliable method for its preparation, enabling its accessibility for a wide range of research and development activities.

References

Methodological & Application

Synthesis Protocol for 4-Fluoro-2-(trifluoromethyl)benzoic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a valuable intermediate in pharmaceutical and chemical research. The primary synthesis route described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules and materials.[1] Its substituted benzoic acid structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic and lipophilic properties that are often sought after in drug design and agrochemicals. The synthesis protocol outlined below utilizes a Grignard reagent formed from 2-bromo-5-fluorobenzotrifluoride, followed by carboxylation with carbon dioxide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound via the Grignard reaction. The data is based on typical yields reported in the literature for similar carboxylation reactions of aryl Grignard reagents.

| Starting Material | Reaction Step | Typical Yield (%) | Purity (%) | Reference |

| 2-bromo-5-fluorobenzotrifluoride | Grignard Reagent Formation | High (>90%) | N/A | General Knowledge |

| Grignard Reagent | Carboxylation with CO2 | 60 - 80 | >98 | [2][3][4] |

| Crude Product | Purification | 85 - 95 (recovery) | >99 | |

| Overall | Synthesis | 51 - 76 | >99 |

Experimental Protocol

This protocol details the synthesis of this compound from 2-bromo-5-fluorobenzotrifluoride via a Grignard reaction.[1]

Materials:

-

2-bromo-5-fluorobenzotrifluoride

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a single crystal of iodine.

-

Heat the flask gently under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature.

-

Add anhydrous THF to the flask to cover the magnesium.

-

Dissolve 2-bromo-5-fluorobenzotrifluoride in anhydrous THF in the dropping funnel.

-

Add a small portion of the 2-bromo-5-fluorobenzotrifluoride solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

-

Once the reaction has started, add the remaining 2-bromo-5-fluorobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Crush dry ice into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. An excess of dry ice should be used.

-

Continue stirring the mixture and allow it to slowly warm to room temperature as the dry ice sublimes.

-

-

Work-up and Purification:

-

Once the mixture has reached room temperature, cautiously quench the reaction by the slow addition of dilute hydrochloric acid to dissolve any remaining magnesium and to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

-

Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Experimental Workflow

References

Application Notes and Protocols: 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a key building block in modern medicinal chemistry, valued for its unique electronic and steric properties that can enhance the pharmacological profiles of drug candidates. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts several desirable characteristics to molecules, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, with a specific focus on the multi-targeted anticancer agent, Ponatinib.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] this compound serves as a versatile starting material, allowing for the introduction of this crucial pharmacophore into complex molecular architectures.

Featured Application: Synthesis of Ponatinib

Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other tyrosine kinase inhibitors, including those with the T315I mutation.[2] Its synthesis provides an excellent case study for the application of this compound derivatives.

Rationale for Use in Ponatinib

The 4-amino-2-(trifluoromethyl)phenyl moiety, derivable from this compound, is a critical component of the Ponatinib structure. This fragment contributes to the overall binding affinity and selectivity of the inhibitor for its target kinases.

Biological Targets and Activity

Ponatinib is a pan-BCR-ABL inhibitor, effective against both native and mutated forms of the BCR-ABL kinase.[2] In addition to BCR-ABL, it potently inhibits other key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Src kinase.[2][3]

| Target Kinase | IC50 (nM) | Reference(s) |

| Native ABL | 0.37 | [3] |

| ABL T315I Mutant | 2.0 | [3] |

| VEGFR2 | 1.5 | [3] |

| FGFR1 | 2.0 | [3] |

| PDGFRα | 1.1 | [3] |

| Src | 5.4 | [3] |

Experimental Protocols

Synthesis of Key Intermediate: 4-Amino-2-(trifluoromethyl)benzaldehyde

A plausible synthetic route from this compound to the key intermediate, 4-amino-2-(trifluoromethyl)benzaldehyde, involves a two-step reduction followed by oxidation, and then amination. A more direct, documented synthesis starts from m-trifluoromethyl fluorobenzene.[4][5]

Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from 4-Fluoro-2-(trifluoromethyl)benzonitrile

This protocol describes the amination step to form a precursor to the target aldehyde.

-

Reaction Setup: In a suitable pressure vessel, dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol.

-

Amination: Introduce liquid ammonia into the solution. The molar ratio of liquid ammonia to the starting nitrile should be approximately 1.5:1.

-

Heating: Seal the vessel and heat to 120°C for 8 hours.

-

Work-up: After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile is obtained.

-

Purification: The crude product can be purified by recrystallization from toluene to yield the final product with a purity of over 99%.[5]

Synthesis of Ponatinib from 4-Amino-2-(trifluoromethyl)benzaldehyde

The following protocol outlines the key amide bond formation and subsequent steps in the synthesis of Ponatinib.

Protocol: Amide Coupling and Final Assembly

-

Amide Bond Formation:

-

Dissolve 4-amino-2-(trifluoromethyl)benzaldehyde and triethylamine (1.5 equivalents) in dichloromethane (DCM).

-

Cool the mixture to 0-5°C.

-

Add a solution of 3-iodo-4-methylbenzoyl chloride in DCM dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 1 hour.[6]

-

The resulting product is N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide.

-

-

Sonogashira Coupling:

-

The iodo-intermediate is then coupled with 3-ethynylimidazo[1,2-b]pyridazine using a palladium catalyst, such as PdCl2(PPh3)2, and an iodide reagent like CuI in the presence of a base.[7]

-

-

Reductive Amination:

-

The resulting aldehyde is then subjected to reductive amination with N-methylpiperazine to introduce the piperazine moiety and yield Ponatinib.[6]

-

Signaling Pathways

Ponatinib exerts its therapeutic effect by inhibiting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[8][9] Ponatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking these pro-survival signals.

Caption: Ponatinib inhibits the BCR-ABL signaling cascade.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis.[10] Ponatinib inhibits VEGFR2, thereby disrupting the formation of new blood vessels that supply tumors with essential nutrients.

Caption: Inhibition of the VEGFR2 signaling pathway by Ponatinib.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is involved in various cellular processes, and its dysregulation can contribute to cancer development.[11][12] Ponatinib's inhibition of FGFRs adds to its broad anti-cancer activity.

Caption: Ponatinib-mediated inhibition of the FGFR signaling pathway.

Experimental Workflow Visualization

The overall process from the key intermediate to the final drug product can be visualized as follows:

Caption: Simplified workflow for the synthesis of Ponatinib.

References

- 1. WO2016201203A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 2. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 7. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

Application Notes: 4-Fluoro-2-(trifluoromethyl)benzoic Acid in the Synthesis of a Selective Androgen Receptor Modulator (SARM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid is a versatile chemical building block, particularly valuable in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group can significantly influence the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document outlines the application of this compound in the synthesis of a potent and selective androgen receptor modulator (SARM), specifically (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide.

SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. This tissue selectivity makes them promising candidates for the treatment of various conditions, including muscle wasting diseases, osteoporosis, and as potential male contraceptives. The target SARM in these application notes has demonstrated high binding affinity for the androgen receptor and tissue-selective anabolic effects in preclinical studies.

Synthetic Strategy Overview

The synthesis of (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide from this compound involves a multi-step process. The overall strategy focuses on the formation of a key intermediate, 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid, which is subsequently coupled with 4-amino-2-(trifluoromethyl)benzonitrile to yield the final SARM.

Caption: Synthetic pathway for the target SARM.

Experimental Protocols

Step 1: Reduction of this compound to (4-Fluoro-2-(trifluoromethyl)phenyl)methanol

This initial step involves the reduction of the carboxylic acid to a benzyl alcohol.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ or BH₃·THF in THF to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water, followed by 1 M HCl to dissolve the aluminum salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude (4-fluoro-2-(trifluoromethyl)phenyl)methanol.

-

Purify the crude product by silica gel column chromatography.

Step 2: Bromination of (4-Fluoro-2-(trifluoromethyl)phenyl)methanol

The benzyl alcohol is converted to the corresponding benzyl bromide, a reactive intermediate for the subsequent carbon-carbon bond formation.

Materials:

-

(4-Fluoro-2-(trifluoromethyl)phenyl)methanol

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve (4-fluoro-2-(trifluoromethyl)phenyl)methanol in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ or SOBr₂ dropwise with stirring.

-

After the addition, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture over ice water.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. This intermediate is often used directly in the next step without further purification.

Step 3: Synthesis of Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate via Reformatsky Reaction

This step constructs the core structure of the propanoic acid derivative.

Materials:

-

1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene

-

Ethyl 2-bromopropionate

-

Zinc dust (activated)

-

Anhydrous toluene or a mixture of benzene and diethyl ether

-

Iodine (a small crystal for activation)

-

Saturated ammonium chloride solution (NH₄Cl)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust and a small crystal of iodine under an inert atmosphere.

-

Add a small amount of a solution of 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene and ethyl 2-bromopropionate in anhydrous toluene to the zinc.

-

Gently heat the mixture to initiate the reaction (indicated by the disappearance of the iodine color).

-

Once the reaction starts, add the remaining solution of the benzyl bromide and bromopropionate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench by adding saturated NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by silica gel column chromatography.

Step 4: Hydrolysis of the Ester to 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Materials:

-

Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add LiOH or NaOH and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the carboxylic acid with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.

Step 5: Amide Coupling to form the Final SARM

The final step involves the coupling of the carboxylic acid with the aniline derivative.

Materials:

-

3-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask, dissolve the carboxylic acid, 4-amino-2-(trifluoromethyl)benzonitrile, and HATU in anhydrous DMF.

-

Add DIPEA to the mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide. Chiral separation may be necessary to isolate the (S)-enantiomer if a racemic synthesis was performed.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | (4-Fluoro-2-(trifluoromethyl)phenyl)methanol | This compound | LiAlH₄ or BH₃·THF | 85-95 | >95 (GC) |

| 2 | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | (4-Fluoro-2-(trifluoromethyl)phenyl)methanol | PBr₃ or SOBr₂ | 90-98 | >90 (¹H NMR) |

| 3 | Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate | 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | Ethyl 2-bromopropionate, Zn | 60-75 | >95 (LC-MS) |

| 4 | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid | Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoate | LiOH or NaOH | 90-98 | >98 (LC-MS) |

| 5 | Target SARM | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanoic acid | 4-Amino-2-(trifluoromethyl)benzonitrile, HATU, DIPEA | 70-85 | >99 (HPLC) |

Yields and purities are approximate and may vary depending on reaction conditions and purification methods.

Biological Activity and Signaling Pathway

The target SARM, (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-2-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide, acts as a selective agonist of the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the SARM-AR complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the modulation of gene transcription. This results in tissue-specific anabolic effects, such as increased muscle mass and bone density, with minimal impact on androgenic tissues like the prostate.

Caption: SARM signaling pathway.

Conclusion

This compound serves as a key starting material for the synthesis of complex and biologically active molecules such as the selective androgen receptor modulator described herein. The synthetic route, while multi-stepped, utilizes well-established chemical transformations, allowing for the efficient construction of the target API. The protocols provided offer a detailed guide for researchers in the field of medicinal chemistry and drug development to synthesize this and similar compounds for further investigation. The unique properties conferred by the fluoro and trifluoromethyl groups make this building block an important tool in the design of next-generation therapeutics.

References

Application Notes and Protocols for Esterification of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the esterification of 4-Fluoro-2-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The methods described below are applicable for the synthesis of a variety of ester derivatives, which are valuable precursors in drug discovery and development.

Introduction

This compound is a substituted aromatic carboxylic acid containing both a fluorine atom and a trifluoromethyl group. These fluorine-containing moieties can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Esterification of the carboxylic acid group is a common strategy to create precursors for further synthetic transformations or to develop prodrugs with improved pharmacokinetic profiles. This document outlines several common methods for the esterification of this compound.

General Esterification Methods

Several established methods can be employed for the esterification of this compound. The choice of method will depend on the specific alcohol, desired scale, and sensitivity of the substrates.

1. Acyl Chloride Formation Followed by Esterification: This is a reliable method that proceeds through a highly reactive acyl chloride intermediate.

2. Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

3. Steglich Esterification: A mild method suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.

4. Microwave-Assisted Esterification: This method can significantly reduce reaction times and improve yields.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the esterification of fluorinated benzoic acids. Note that specific yields for this compound may vary and require optimization.

| Esterification Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acyl Chloride then Esterification | Methanol | Oxalyl chloride, DMF (cat.) | Dichloromethane | Reflux | 2 h | Not specified | [2] |

| Microwave-Assisted Fischer | Ethanol | H₂SO₄ (catalytic) | Ethanol | 130-150 | 15 min | High | [3] |

| Steglich Esterification | General Alcohols | DCC, DMAP (cat.) | Dichloromethane | Room Temp | Varies | Generally Good | [1] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Fluoro-2-(trifluoromethyl)benzoate via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with methanol.[2]

Materials:

-

This compound

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Methanol, anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).